3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4-dione core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 7 with a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
CAS No. |
1359319-26-8 |
|---|---|
Molecular Formula |
C26H20N4O7 |
Molecular Weight |
500.467 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
GYUQDOZADVSYMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H20N4O5
- Molecular Weight : 396.40 g/mol
- IUPAC Name : 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown significant cytotoxicity against various cancer cell lines:
These results indicate that the compound may inhibit tumor growth effectively by targeting specific cellular pathways involved in cancer proliferation.
The mechanism through which this compound exerts its anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. The presence of the oxadiazole and quinazoline moieties in its structure is believed to play a crucial role in binding to the active site of EGFR and disrupting its signaling pathway .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human cell lines. This property could make it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of quinazoline derivatives similar to our compound:
- Quinazoline Derivatives as Antitumor Agents :
- Antioxidant Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-(3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Structural Differences :
- Position 3 : 2-Methoxybenzyl group (electron-donating methoxy at ortho position) vs. benzodioxolylmethyl in the target compound.
- Oxadiazole Substituent : 2,3-Dimethoxyphenyl vs. 3,5-dimethoxyphenyl.
- Implications: The ortho-methoxy group on the benzyl may introduce steric hindrance, reducing binding efficiency compared to the para-oriented benzodioxole.
3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Structural Differences :
- Position 3 : 4-Chlorobenzyl (electron-withdrawing chloro group) vs. benzodioxolylmethyl.
- Oxadiazole Substituent : Thiophen-2-yl (sulfur-containing heterocycle) vs. dimethoxyphenyl.
- Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas dimethoxyphenyl provides hydrogen-bonding sites .
1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Structural Differences: Core Structure: Thieno[2,3-d]pyrimidine-dione vs. quinazoline-dione. Substituents: Dual oxadiazole groups (1,2,4- and 1,3,4-oxadiazole) vs. a single 1,2,4-oxadiazole.
- Implications: The thienopyrimidine core’s rigidity may restrict conformational flexibility, limiting target engagement. Dual oxadiazole groups could enhance antimicrobial activity via synergistic interactions, as evidenced by reported antimicrobial screening .
Data Table: Key Structural and Hypothesized Properties
Research Findings and Trends
- Electronic Effects : Methoxy groups (electron-donating) improve solubility and hydrogen bonding, whereas chloro substituents (electron-withdrawing) may enhance reactivity but reduce stability .
- Oxadiazole Moieties : 1,2,4-Oxadiazoles with aromatic substituents (e.g., dimethoxyphenyl, thiophene) optimize π-π stacking, critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
